molecular formula C18H20N2O B14207986 3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one CAS No. 792122-32-8

3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14207986
CAS No.: 792122-32-8
M. Wt: 280.4 g/mol
InChI Key: VROMWSWPRNOJJN-UHFFFAOYSA-N
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Description

3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound with a complex structure It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the 2-methylamino-ethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core properties.

    Isoquinoline: A structural isomer with different biological activities.

    Phenylquinoline: A compound with a similar phenyl group attached to the quinoline core.

Uniqueness

3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

792122-32-8

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]-1-phenyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C18H20N2O/c1-19-12-11-15-13-14-7-5-6-10-17(14)20(18(15)21)16-8-3-2-4-9-16/h2-10,15,19H,11-13H2,1H3

InChI Key

VROMWSWPRNOJJN-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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